

chemical properties of 2-(1H-pyrrol-2-yl)acetic acid

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Compound of Interest

Compound Name: 2-(1H-pyrrol-2-yl)acetic Acid

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An In-depth Technical Guide to the Chemical Properties of **2-(1H-pyrrol-2-yl)acetic Acid**

Foreword

For the discerning researcher in medicinal chemistry and drug development, understanding the foundational properties of a core scaffold is paramount. **2-(1H-pyrrol-2-yl)acetic acid** is more than a simple heterocyclic compound; it is a versatile building block, the nucleus of several significant therapeutic agents, and a subject of ongoing research. Its unique combination of an aromatic, electron-rich pyrrole ring directly tethered to a carboxylic acid moiety imparts a fascinating and highly tunable chemical personality. This guide moves beyond a simple recitation of data, offering an in-depth exploration of its structure, reactivity, synthesis, and applications, grounded in established scientific principles and experimental evidence. We will dissect the causality behind its behavior, providing the field-proven insights necessary to harness its full potential in the laboratory.

Molecular Structure and Physicochemical Profile

2-(1H-pyrrol-2-yl)acetic acid, with the chemical formula $C_6H_7NO_2$, is comprised of a five-membered aromatic pyrrole ring substituted at the C2 position with an acetic acid group.^[1] The planarity of the pyrrole ring and the sp^3 -hybridized methylene bridge of the side chain are key structural features influencing its interactions and reactivity.

The pyrrole ring is an electron-rich aromatic system, a consequence of the nitrogen lone pair's participation in the π -electron cloud. This electronic characteristic is the primary driver of the

molecule's reactivity, particularly concerning electrophilic substitution on the ring. Conversely, the carboxylic acid group is electron-withdrawing and serves as a handle for a multitude of chemical transformations, including salt formation, esterification, and amidation.

Table 1: Core Physicochemical Properties of **2-(1H-pyrrol-2-yl)acetic Acid**

Property	Value	Source
CAS Number	79673-53-3	[1]
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1]
IUPAC Name	2-(1H-pyrrol-2-yl)acetic acid	[1]
Topological Polar Surface Area	42.2 Å ²	[2]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Predicted pKa (N-methyl derivative)	4.48 ± 0.10	[3]
Canonical SMILES	<chem>C1=CNC(=C1)CC(=O)O</chem>	[1]

Note: The pKa value is for the N-methyl derivative, which serves as a close proxy for the parent compound's carboxylic acid acidity.

Acidity, Reactivity, and Electronic Effects

The chemical behavior of **2-(1H-pyrrol-2-yl)acetic acid** is a direct result of the electronic interplay between the pyrrole ring and the acetic acid side chain.

Acidity

The carboxylic acid proton is the most acidic proton in the molecule. The acidity is comparable to other simple carboxylic acids, though it is influenced by the adjacent pyrrole ring. The N-methylated analog, 1-methyl-1H-pyrrole-2-acetic acid, has a predicted pKa of approximately 4.48, indicating it is a weak acid.[\[3\]](#) This acidity is crucial for its biological activity and for

purification strategies, allowing for selective extraction into aqueous base and re-precipitation with acid.

Reactivity of the Pyrrole Ring

As an electron-rich aromatic system, the pyrrole ring is highly susceptible to electrophilic attack. The substitution pattern is directed by the activating nature of the ring nitrogen and the position of the acetic acid side chain. The C5 position is generally the most favored site for electrophilic substitution due to resonance stabilization of the intermediate sigma complex. Common reactions include:

- Halogenation: Introduction of bromine or chlorine at the C5 position.
- Nitration and Sulfonation: Can be achieved under carefully controlled conditions to avoid polymerization, which the activated ring is prone to.
- Vilsmeier-Haack Reaction: Formylation, typically at the C5 position, is a common transformation used to elaborate the structure, as seen in the synthesis of various derivatives.[\[4\]](#)

Reactivity of the Acetic Acid Side Chain

The carboxylic acid group provides a versatile anchor for derivatization, a key feature leveraged in drug development. Standard transformations include:

- Esterification: Reaction with alcohols under acidic conditions to form esters, such as the methyl ester derivative.[\[5\]](#)
- Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. This is a cornerstone of creating libraries of compounds for structure-activity relationship (SAR) studies.
- Hydrazide Formation: Reaction with hydrazine to produce the corresponding hydrazide, a useful intermediate for further synthesis.[\[6\]](#)

Caption: Reactivity hotspots of **2-(1H-pyrrol-2-yl)acetic acid**.

Synthesis and Purification Workflow

The synthesis of pyrrole acetic acid derivatives often involves multi-step sequences. A representative approach for a substituted analog involves the cycloaddition reaction of a mercaptoacetic acid with a malononitrile derivative under phase transfer catalysis conditions.^[7] This highlights a common strategy of building the pyrrole ring system first, followed by modification or introduction of the side chain.

Example Protocol: Synthesis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid

This protocol is adapted from a published procedure and serves as an illustrative example of pyrrole synthesis and functionalization.^[7]

Trustworthiness Statement: This protocol incorporates in-process monitoring (TLC) and a defined workup and purification procedure to ensure the isolation of the target compound with verifiable purity.

Step-by-Step Methodology:

- **Reagent Preparation:** In a 250 mL round-bottom flask, combine 2-mercaptoacetic acid (9.2 g, 0.1 mol), anhydrous potassium carbonate (42 g, 0.3 mol), and tetrabutylammonium bromide (TBAB, 2.58 g, 0.008 mol) in 150 mL of dioxane.
- **Initial Stirring:** Stir the mixture vigorously at room temperature for 30 minutes. The potassium carbonate acts as the base, and TBAB serves as the phase transfer catalyst.
- **Addition of Precursor:** Add 2-(2-oxo-2-phenylethyl)malononitrile (0.1 mol) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction for approximately 2.5 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup - Filtration:** Filter the reaction mixture to remove solid potassium salts.
- **Workup - Acidification:** Treat the precipitate with distilled water and acidify carefully with dilute HCl. This step protonates the carboxylate, causing the product to precipitate.

- Isolation: Collect the resulting solid product by filtration, wash with water, and dry to yield the final compound.



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Caption: General workflow for synthesis and purification.

Spectroscopic Profile

Characterization of **2-(1H-pyrrol-2-yl)acetic acid** and its derivatives relies on standard spectroscopic techniques. The following are expected signatures based on data from closely related analogs.^[7]

- ¹H NMR:
 - Pyrrole Protons: Three distinct signals in the aromatic region (typically δ 6.0-7.0 ppm), corresponding to the protons at the C3, C4, and C5 positions.
 - Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.
 - NH Proton: A broad singlet, typically downfield (δ > 10 ppm).
 - Carboxylic Acid Proton (-OH): A very broad singlet, often further downfield (δ > 12 ppm).
- ¹³C NMR:
 - Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.
 - Pyrrole Carbons: Four signals corresponding to the carbons of the pyrrole ring.

- Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad absorption from the carboxylic acid, typically 2500-3300 cm⁻¹.
 - C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹ from the carbonyl group.
 - N-H Stretch: A sharp absorption around 3300-3400 cm⁻¹.

Applications in Research and Drug Development

The **2-(1H-pyrrol-2-yl)acetic acid** scaffold is a privileged structure in medicinal chemistry, most notably as the core of several non-steroidal anti-inflammatory drugs (NSAIDs).[\[8\]](#)

- Tolmetin: A well-known NSAID used for the management of rheumatoid arthritis and osteoarthritis.[\[8\]](#)[\[9\]](#) Its structure is 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid.[\[10\]](#)
- Zomepirac: Another NSAID from this class, effective as a non-opioid analgesic.[\[8\]](#)
- Aldose Reductase Inhibition: Certain derivatives have been synthesized and shown to inhibit the aldose reductase enzyme and the glycation of proteins, suggesting potential applications in treating diabetic complications.[\[4\]](#)
- Alzheimer's Disease Research: The pyrrole scaffold has been incorporated into novel derivatives designed as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE 1), key targets in Alzheimer's disease therapy.[\[11\]](#)
- General Drug Discovery: The pyrrolidine ring, the saturated analog of pyrrole, is also a widely used scaffold in drug discovery, highlighting the value of five-membered nitrogen heterocycles in developing compounds for CNS disorders, cancer, and diabetes.[\[12\]](#)

Stability, Storage, and Safety

Stability

Pyrrole-containing compounds can be sensitive to strong acids, which can induce polymerization. Hydrolytic stability studies on related structures show that the ester and amide

linkages derived from the acetic acid moiety can be cleaved under physiological pH conditions, a factor that can be exploited in prodrug design.^[8] The compound may also be sensitive to light and air over long periods, leading to discoloration.

Recommended Storage

For long-term integrity, **2-(1H-pyrrol-2-yl)acetic acid** should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(1H-pyrrol-2-yl)acetic acid** presents the following hazards:^[1]

- H302: Harmful if swallowed.^[1]
- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Handling Protocol:

- Always handle in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or powder.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

2-(1H-pyrrol-2-yl)acetic acid is a molecule of significant scientific interest, possessing a rich and tunable chemical profile. The electron-rich nature of its pyrrole core dictates its

susceptibility to electrophilic modification, while the carboxylic acid handle provides a gateway for extensive derivatization. This dual functionality has cemented its role as a valuable scaffold in the synthesis of pharmaceuticals, most notably NSAIDs. A thorough understanding of its properties, from reactivity and synthesis to handling and stability, is essential for any researcher aiming to innovate within the fields of medicinal chemistry and materials science.

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